molecular formula C22H18FN5S B2727781 11-(3,4-Dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene CAS No. 1326891-55-7

11-(3,4-Dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene

Cat. No. B2727781
CAS RN: 1326891-55-7
M. Wt: 403.48
InChI Key: QVVOAXKXROPGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(3,4-Dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene is a useful research compound. Its molecular formula is C22H18FN5S and its molecular weight is 403.48. The purity is usually 95%.
BenchChem offers high-quality 11-(3,4-Dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-(3,4-Dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “11-(3,4-Dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene”:

Pharmaceutical Development

This compound has potential applications in the development of new pharmaceuticals. Its unique structure, which includes multiple aromatic rings and a sulfur-containing side chain, suggests it could interact with various biological targets. Researchers are exploring its potential as a lead compound for developing drugs to treat conditions such as cancer, bacterial infections, and inflammatory diseases .

Chemical Biology

In chemical biology, this compound can be used as a probe to study biological processes. Its complex structure allows it to interact with multiple biomolecules, making it useful for investigating protein-ligand interactions, enzyme activities, and cellular pathways. This can help in understanding disease mechanisms and identifying new therapeutic targets .

Material Science

The compound’s stability and unique electronic properties make it a candidate for material science applications. It can be used in the development of organic semiconductors, which are essential for creating flexible electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films and its electronic properties are key factors in these applications .

Biochemical Assays

The compound can be employed in biochemical assays to study enzyme activities and other biochemical processes. Its structure allows it to act as a substrate or inhibitor in these assays, providing valuable information about enzyme kinetics and mechanisms. This can aid in the discovery of new drugs and the development of diagnostic tools.

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properties

IUPAC Name

11-(3,4-dimethylphenyl)-5-[(2-fluorophenyl)methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN5S/c1-14-7-8-16(11-15(14)2)19-12-20-21-24-25-22(27(21)9-10-28(20)26-19)29-13-17-5-3-4-6-18(17)23/h3-11,19-21,24,26H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECCPSZNMBEUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(3,4-Dimethylphenyl)-5-{[(2-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene

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